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molecular formula C8H7NO4 B051838 3-Methyl-4-nitrobenzoic acid CAS No. 3113-71-1

3-Methyl-4-nitrobenzoic acid

Cat. No. B051838
M. Wt: 181.15 g/mol
InChI Key: XDTTUTIFWDAMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05728835

Procedure details

Using p-anisidine (738 mg, 6.0 mmol) and 3-methyl-4-nitrobenzoic acid (906 mg, 5.0 mmol), the procedure of Reference Example 16 was repeated to obtain 1.33 g (93.0%) of the title compound in the form of yellow powder.
Quantity
738 mg
Type
reactant
Reaction Step One
Quantity
906 mg
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[CH3:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][C:19]=1[N+:20]([O-:22])=[O:21])[C:14](O)=[O:15]>>[CH3:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][C:19]=1[N+:20]([O-:22])=[O:21])[C:14]([NH:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:15]

Inputs

Step One
Name
Quantity
738 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Step Two
Name
Quantity
906 mg
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=O)NC2=CC=C(C=C2)OC)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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